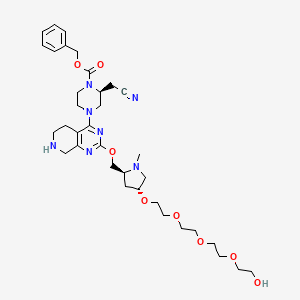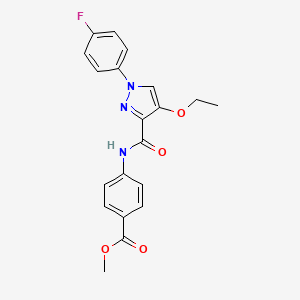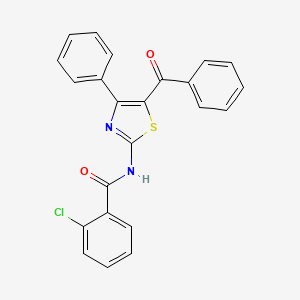
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" is a derivative of isoindolinone, which is a significant pharmacophore in medicinal chemistry due to its biological activities. The structure of the compound suggests that it may have potential anti-inflammatory or antimicrobial properties, as indicated by the studies on similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . This method is likely to be applicable to the synthesis of "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" with modifications to the starting materials to incorporate the specific sulfamoyl and methoxypyrimidinyl substituents.
Molecular Structure Analysis
The molecular structure of isoindolinone derivatives is characterized by the presence of a 1,3-dioxoisoindolin-2-yl moiety, which is a key feature in the compound of interest. The presence of additional substituents, such as the sulfamoyl and methoxypyrimidinyl groups, can significantly influence the binding affinity and biological activity of the compound. Molecular docking studies, as performed in the related research, can provide insights into the binding affinity towards target proteins such as human serum albumin (HSA) .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The acetamide moiety, for example, could be involved in hydrogen bonding interactions, while the 1,3-dioxoisoindolin-2-yl group may participate in electronic interactions due to its conjugated system. The specific chemical reactions that the compound undergoes would depend on the context of its use, such as in biological systems or in the presence of other reactive agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of polar functional groups such as the sulfamoyl and acetamide is likely to influence its solubility in various solvents, while the overall molecular weight and steric factors could affect its boiling and melting points. Spectral data such as IR, NMR, and mass spectrometry would be essential for characterizing the compound and confirming its synthesis .
Relevant Case Studies
Case studies involving similar compounds have demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, with some compounds also showing antibacterial and antifungal activities . These studies suggest that "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" could also exhibit similar biological activities, which would need to be confirmed through further experimental evaluation.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Synthesis and Evaluation of Anti-Inflammatory Activity : A study reported the synthesis of derivatives of this compound, demonstrating significant anti-inflammatory activity in both in-vitro and in-vivo models. These derivatives showed better activity than diclofenac and had a good gastrointestinal safety profile (Nikalje, 2014).
- Molecular Docking Studies : Another research focused on the synthesis of similar compounds, evaluating their anti-inflammatory properties. The study included molecular docking to understand the binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
- Potential as Anticonvulsant Agents : Derivatives of this compound were synthesized and evaluated for anticonvulsant activity. The compounds showed protection against maximal electroshock seizure (MES) test, indicating their potential in inhibiting seizure spread (Nikalje, Khan, & Ghodke, 2011).
Applications in Polymer Science
- Optically Active Polyamides : Research in polymer science included the synthesis of optically active polyamides containing derivatives of this compound. These polymers were characterized by various techniques and showed solubility in polar organic solvents (Faghihi, Absalar, & Hajibeygi, 2010).
Antimicrobial Applications
- Evaluation as Antimicrobial Agents : Some derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds exhibited promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Other Relevant Studies
- Microwave-Assisted Synthesis : Another study involved microwave-assisted synthesis of derivatives, which were tested for central nervous system depressant and anticonvulsant activities (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
- Anticonvulsant Properties of New Derivatives : Research also included the synthesis of new derivatives showing anticonvulsant properties in various tests, suggesting their potential in this therapeutic area (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6S/c1-32-21-22-11-10-17(24-21)25-33(30,31)14-8-6-13(7-9-14)23-18(27)12-26-19(28)15-4-2-3-5-16(15)20(26)29/h2-11H,12H2,1H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVLRCBFONQTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)

![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)




